molecular formula C20H22ClNO2S B2467126 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 2034437-19-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2467126
CAS No.: 2034437-19-7
M. Wt: 375.91
InChI Key: SNISTENIWZNECQ-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide” is a complex organic compound that contains several functional groups and structural features, including a thiophene ring, an acetyl group, a chlorophenyl group, and a cyclopentanecarboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetyl group might be susceptible to nucleophilic attack, and the chlorophenyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would be determined by the strength of its intermolecular forces .

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of N-arylthiophene-2-carboxamide have demonstrated significant inhibitory activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies suggest a potential for compounds with related structures to be explored as anticancer agents, offering a route to novel therapies in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antitumor Activities

Research into thiophene-based compounds, which share a thiophene moiety with the compound , has identified significant antimicrobial and antitumor properties. These studies have led to the development of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives with promising activity against several microbial strains and tumor cells. The potential for these compounds in the treatment of infectious diseases and cancer highlights the importance of continued exploration in this chemical space (Atta & Abdel‐Latif, 2021).

Synthesis and Application in Drug Development

The methodologies for synthesizing compounds containing thiophene and cyclopentane units, akin to the target compound, are crucial in drug development. An example includes the improved synthesis of Clopidogrel, a widely used antiplatelet medication, demonstrating the significance of such compounds in medicinal chemistry and their potential applications in creating therapeutic agents (Hu Jia-peng, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9H,2-3,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNISTENIWZNECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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